[1-(2-Morpholin-4-ylethyl)triazol-4-yl]-(2-pyridin-3-ylpiperidin-1-yl)methanone
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Overview
Description
[1-(2-Morpholin-4-ylethyl)triazol-4-yl]-(2-pyridin-3-ylpiperidin-1-yl)methanone: is a complex organic compound that features a triazole ring, a morpholine moiety, and a piperidine ring. This compound is of interest due to its potential applications in pharmaceuticals, agrochemicals, and material sciences. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Morpholin-4-ylethyl)triazol-4-yl]-(2-pyridin-3-ylpiperidin-1-yl)methanone typically involves multi-step organic synthesis. One common approach is the use of “Click” chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring . The synthesis may start with the preparation of the azide and alkyne precursors, followed by their cycloaddition to form the triazole ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the CuAAC reaction and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: Nucleophilic substitution reactions are common, especially at the morpholine and piperidine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to introduce new functional groups.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase and other enzymes involved in metabolic pathways .
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as corrosion inhibitors and photostabilizers .
Mechanism of Action
The mechanism of action of [1-(2-Morpholin-4-ylethyl)triazol-4-yl]-(2-pyridin-3-ylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can disrupt various physiological processes, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as enzyme inhibition and antimicrobial properties.
Morpholine derivatives: Compounds containing the morpholine ring are known for their pharmacological activities, including acting as central nervous system agents and enzyme inhibitors.
Piperidine derivatives: These compounds are widely used in pharmaceuticals for their diverse biological activities, including analgesic and antipsychotic effects.
Uniqueness: The uniqueness of [1-(2-Morpholin-4-ylethyl)triazol-4-yl]-(2-pyridin-3-ylpiperidin-1-yl)methanone lies in its combination of three distinct functional groups, which allows for a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[1-(2-morpholin-4-ylethyl)triazol-4-yl]-(2-pyridin-3-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2/c26-19(25-7-2-1-5-18(25)16-4-3-6-20-14-16)17-15-24(22-21-17)9-8-23-10-12-27-13-11-23/h3-4,6,14-15,18H,1-2,5,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYYIEKNIDDFKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=O)C3=CN(N=N3)CCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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